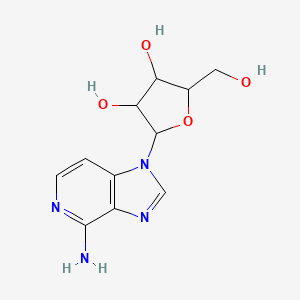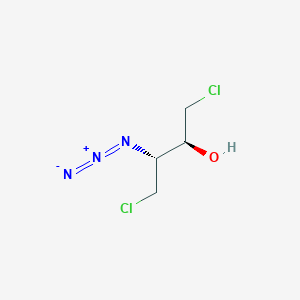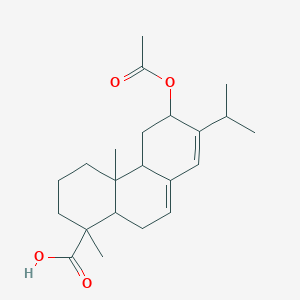
Adenosine, 3-deaza-
Descripción general
Descripción
Adenosine, 3-deaza- is an organic compound that belongs to the class of imidazole [4,5-c]pyridine ribonucleosides and ribonucleotides . It maintains the ability for regular Watson-Crick hydrogen bonding to T but is lacking the electron pair at the 3-position normally provided by N3 .
Synthesis Analysis
A new and general route for the synthesis of 4-substituted 1-(β–ribofuranosyl)imidazo [4,5-]pyri-dines has been established and is illustrated by the preparation of 3-deaza-adenosine . Another study discusses the synthesis and bypass in translesion DNA synthesis of minor groove 3-deaza-adenosine analogues .
Molecular Structure Analysis
The C-1 of a ribosyl moiety is N-linked to an imidazole [4,5-c]pyridine ring system . A study on 3-deaza-adenosine analogues as ligands for adenosine kinase and inhibitors of Mycobacterium tuberculosis growth provides further insight into the molecular structure .
Chemical Reactions Analysis
A study evaluated 3-deaza-adenosine analogues as ligands for adenosine kinase and inhibitors of Mycobacterium tuberculosis growth .
Physical And Chemical Properties Analysis
Adenosine, 3-deaza- has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and rotatable bonds . It is also part of the class of organic compounds known as imidazole [4,5-c]pyridine ribonucleosides and ribonucleotides .
Aplicaciones Científicas De Investigación
Cardiovascular Diseases
Adenosine Deaminase (ADA) is an enzyme of purine metabolism that irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . This is particularly important in the cardiovascular system, where adenosine protects against endothelial dysfunction, vascular inflammation, or thrombosis . Modulation of ADA activity could be an important therapeutic target .
Mycobacterium Tuberculosis Growth Inhibition
3-deaza-adenosine analogues have been evaluated as ligands for adenosine kinase and inhibitors of Mycobacterium tuberculosis growth . The antitubercular activity exhibited by several of the halogenated 3-deaza-adenosine analogues investigated in this study warrants further investigation of these compounds as antitubercular agents .
Adenosine Deaminase Inhibition
Adenosine deaminase (ADA) is an enzyme of purine metabolism that irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . ADA is active both inside the cell and on the cell surface where it was found to interact with membrane proteins, such as CD26 and adenosine receptors, forming ecto-ADA (eADA) .
Enzyme Structure Analysis
The three-dimensional structures as well as molecular catalysis mechanism of the complex adenosine deaminase/inhibitor have been demonstrated by computational, crystallographic, and mutagenic analysis .
RNA Interaction
The efficient reactions with RNA substrates bearing 3-deaza dA paired with a 5′ G for both ADAR2 and ADAR1 p110 stimulated us to characterize this ADAR-RNA interaction further .
Antitubercular Activity
2-Fluoro-3-deaza-adenosine, 3-fluoro-3-deaza-adenosine, and 2,3-difluoro-3-deaza-adenosine exhibited antitubercular activity that was Ado kinase-dependent . Furthermore, these compounds were at least 10-fold better substrates for M. tuberculosis Ado kinase than the human homologue .
Mecanismo De Acción
Target of Action
The primary target of 3dAdo is S-adenosylhomocysteine hydrolase (SAH hydrolase) . This enzyme plays a crucial role in the metabolism of adenosine and S-adenosylhomocysteine . It is also involved in the purine salvage pathway, which is essential for the synthesis of nucleotides .
Mode of Action
3dAdo acts as an inhibitor of SAH hydrolase . It binds to the active site of the enzyme, thereby interfering with its normal function . This interaction results in the inhibition of the enzyme’s activity, leading to an alteration in the metabolism of adenosine and S-adenosylhomocysteine .
Biochemical Pathways
The inhibition of SAH hydrolase by 3dAdo affects the purine salvage pathway . This pathway is responsible for the recycling of purines to form nucleotides, which are essential components of DNA and RNA . By inhibiting SAH hydrolase, 3dAdo disrupts the normal functioning of this pathway, leading to alterations in nucleotide synthesis .
Pharmacokinetics
It is known that the compound is active both inside the cell and on the cell surface .
Result of Action
The inhibition of SAH hydrolase by 3dAdo leads to a disruption in the metabolism of adenosine and S-adenosylhomocysteine . This can result in various molecular and cellular effects, including anti-inflammatory, anti-proliferative, and anti-HIV activities .
Safety and Hazards
Direcciones Futuras
The Ado kinase-dependent antitubercular activity exhibited by several of the halogenated 3-deaza-adenosine analogues investigated in a study warrants further investigation of these compounds as antitubercular agents . Another study shows how non-Watson–Crick pairing in duplex RNA can facilitate ADAR editing enabling the design of next-generation guide strands for therapeutic RNA editing .
Propiedades
IUPAC Name |
2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZQFUNLCALWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859986 | |
| Record name | 1-Pentofuranosyl-1H-imidazo[4,5-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine, 3-deaza- | |
CAS RN |
6736-58-9 | |
| Record name | 3-DEAZAADENOSINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-deaza-SIBA prevent the spontaneous reinitiation of meiosis in mouse oocytes?
A: The research paper demonstrates that 3-deaza-SIBA, alongside other methyltransferase inhibitors like MTA and SIBA, effectively maintains the meiotic prophase block in denuded mouse oocytes []. While the exact mechanism of action isn't fully elucidated in this specific paper, the researchers propose that these inhibitors likely exert their effect by interfering with methylation processes crucial for the resumption of meiosis. This inhibition was found to be dose-dependent and reversible []. Further research is needed to fully delineate the downstream targets and pathways affected by 3-deaza-SIBA in this biological context.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





